n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide: is an organic compound with the molecular formula C13H17NOSi. It is a derivative of benzamide, where the benzene ring is substituted with a methyl group and a trimethylsilyl-ethynyl group. This compound is of interest in organic synthesis and material science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with benzamide, which is then methylated to form N-methylbenzamide.
Introduction of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group is introduced via a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where trimethylsilylacetylene is coupled with the N-methylbenzamide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzamide moiety or the ethynyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups in place of the trimethylsilyl group .
Scientific Research Applications
n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The benzamide moiety can interact with biological targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
N-Methylbenzamide: Lacks the trimethylsilyl-ethynyl group, making it less reactive in certain coupling reactions.
2-[(Trimethylsilyl)ethynyl]benzamide: Lacks the methyl group on the nitrogen, which can affect its reactivity and biological activity.
N-Methyl-2-ethynylbenzamide: Lacks the trimethylsilyl group, which can influence its stability and reactivity.
Uniqueness: n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide is unique due to the presence of both the trimethylsilyl-ethynyl group and the N-methyl group. This combination of functional groups provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
N-methyl-2-(2-trimethylsilylethynyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOSi/c1-14-13(15)12-8-6-5-7-11(12)9-10-16(2,3)4/h5-8H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUJCAOPSQBGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.